[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Overview
Description
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry in Organic Synthesis :
- Research by Creary (2023) explored the stereochemistry of solvent capture of β-trimethylsilyl carbocations, an area relevant to understanding the reactivity of similar compounds like [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Catalysis and Reaction Mechanisms :
- A study by Ozcubukcu et al. (2009) focused on a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalysis, which shares structural similarities with this compound, highlighting its potential in facilitating certain chemical reactions.
Synthesis of Complex Molecules :
- The work of Alvarez-Ibarra et al. (2010) involved the synthesis of novel chiral ligands based on similar structural frameworks, demonstrating the utility of cyclobutyl derivatives in synthesizing complex molecules.
Analytical Chemistry Applications :
- In the field of analytical chemistry, Kuo et al. (2003) developed a method using chemically removable derivatizing reagents for the analysis of methanol, a technique that could potentially be adapted for compounds like this compound.
Novel Chemical Synthesis Methods :
- Sarki et al. (2021) reported on the N-methylation of amines using methanol, a process that could be relevant for the functionalization of similar compounds.
Methanol Utilization in Biotechnology :
- Research by Schrader et al. (2009) discussed the potential of methanol as a building block in biotechnology, which could have implications for the utilization of related compounds in biological systems.
Properties
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclobutyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)8(10)9(6-11)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHGGGURSFRRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCC1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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